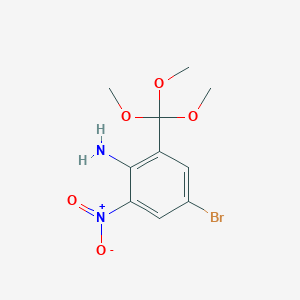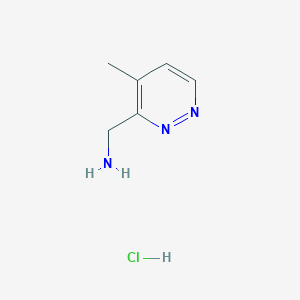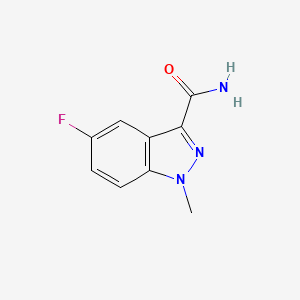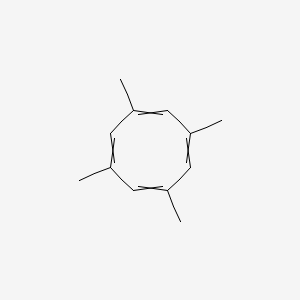
4-Bromo-2-nitro-6-(trimethoxymethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-nitro-6-(trimethoxymethyl)aniline” is a laboratory chemical used for scientific research and development . It has a CAS Number of 2055119-35-0 and a molecular weight of 321.13 . The linear formula of this compound is C10H13BrN2O5 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13BrN2O5 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 321.13 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Facile Synthesis and Structural Insights
A study by Ito et al. (2002) focused on the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrates the chemical's utility in creating complex structures, potentially for use in materials science or as intermediates in further chemical reactions (Ito et al., 2002).
Catalysis and Hydrogenation
Wei et al. (2014) reported on FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. This work highlights the role of brominated aniline derivatives in catalyzing the hydrogenation of nitroarenes to anilines, a key step in the production of many pharmaceuticals, dyes, and agrochemicals (Wei et al., 2014).
Environmental Applications
The research conducted by Mantha et al. (2001) focused on the Fe0 reduction of nitrobenzene in synthetic wastewater, demonstrating the potential environmental application of brominated aniline derivatives in water treatment and pollution control (Mantha et al., 2001).
Advanced Materials Synthesis
Poulten et al. (2013) explored the synthesis, electronic structure, and magnetism of a two-coordinate nickel(I) complex stabilized by bulky N-heterocyclic carbenes. This study indicates the significance of brominated aniline derivatives in developing materials with unique magnetic properties, potentially useful in data storage or quantum computing applications (Poulten et al., 2013).
特性
IUPAC Name |
4-bromo-2-nitro-6-(trimethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBJFHIUKWQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2940095.png)



![11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2940103.png)
![2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2940104.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2940106.png)
![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
![2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2940113.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2940115.png)
